3-Methoxyestriol
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Methoxyestriol, such as 3-methoxy-17-epioestriol (Epimestrol), involves complex chemical procedures including infrared and visible absorption techniques, ether extraction from aqueous mediums, column and thin-layer chromatography, and gas-chromatographic methods allowing for determinations down to 2 μg of Epimestrol (Falkay, Morvay, & Sas, 1973).
Molecular Structure Analysis
The structural characterization of compounds related to 3-Methoxyestriol, such as 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, uses a combination of IR, NMR, mass spectrometry, elemental analyses, X-ray crystallography, and theoretical methods. These studies affirm the compound's geometry and vibrational frequencies, offering insights into the molecular structure of 3-Methoxyestriol derivatives (Düğdü et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of methoxy derivatives, such as 3-methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate, involve weak intermolecular C—H⋯O hydrogen bonds, linking molecules into chains. These interactions are crucial for understanding the reactivity and stability of such compounds (Chen, Wang, & Yao, 2011).
Physical Properties Analysis
The physical properties of methoxyfurans, closely related to 3-Methoxyestriol, such as 2-methoxyfuran and 3-methoxyfuran, include their thermochemical properties crucial for stability, reaction paths, and chemical kinetics. These properties are determined using computational chemistry methods, providing insights into enthalpies, entropies, and heat capacities (Hudzik & Bozzelli, 2010).
Scientific Research Applications
Clinical Chemistry Applications : A study by Falkay, Morvay, and Sas (1973) explored the clinical chemical analysis of 3-methoxy-17-epioestriol (Epimestrol), a related compound. They developed a gas-chromatographic method for its separation and determination, enabling the detection of 2 μg of Epimestrol (Falkay, Morvay, & Sas, 1973).
Endocrinology and Reproductive Health : Fujii et al. (1992) developed a specific radioimmunoassay method for determining 2-methoxyestriol in the plasma of pregnant women. This assay helps in quantifying 2-methoxyestriol, which is significant in understanding hormonal changes during pregnancy (Fujii et al., 1992).
Pharmacology and Cancer Research : Yue et al. (1997) investigated 2-Methoxyestradiol, an endogenous metabolite of estrogen, for its effects on endothelial cells and angiogenesis. Their findings suggest that 2-Methoxyestradiol induces apoptosis in endothelial cells and inhibits angiogenesis, potentially impacting cancer therapy (Yue et al., 1997).
Toxicology Studies : Ghazipura et al. (2017) conducted a systematic review of the reproductive toxicity of benzophenone-3, a compound structurally related to methoxyestriol. Their findings indicate possible endocrine-disrupting effects and reproductive toxicity in both humans and animals (Ghazipura et al., 2017).
Biochemistry and Metabolism : A study by Kono, Higa, and Sunagawa (1989) explored the hypocholesterolemic effects of 2-methoxyestriol in dietary hypercholesterolemic rats. Their results suggest that 2-methoxyestriol has significant effects on serum cholesterol levels, providing insights into its potential therapeutic applications (Kono, Higa, & Sunagawa, 1989).
Antibacterial Research : Ohashi et al. (1999) studied the effects of 3-methoxybenzamide, a derivative relevant to 3-methoxyestriol, on cell division in Bacillus subtilis. Their research contributes to understanding how such compounds can inhibit bacterial cell division, with potential implications for developing new antibacterials (Ohashi et al., 1999).
properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-QKDSSNGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyestriol | |
CAS RN |
1474-53-9 | |
Record name | Estriol 3-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1474-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol-3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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